7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one
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Overview
Description
7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system substituted with a 2-nitrophenyl ethoxy group. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with 2-nitrophenyl ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like DMF or DMSO.
Major Products Formed
Reduction: 7-[1-(2-Aminophenyl)ethoxy]-2H-1-benzopyran-2-one.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzopyran ring system can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2H-1-benzopyran-2-one: Lacks the 2-nitrophenyl ethoxy group but shares the benzopyran core structure.
7-[1-(2-Aminophenyl)ethoxy]-2H-1-benzopyran-2-one: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one is unique due to the presence of the 2-nitrophenyl ethoxy group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in organic synthesis and its biological activity profile.
Properties
CAS No. |
872975-25-2 |
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Molecular Formula |
C17H13NO5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
7-[1-(2-nitrophenyl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C17H13NO5/c1-11(14-4-2-3-5-15(14)18(20)21)22-13-8-6-12-7-9-17(19)23-16(12)10-13/h2-11H,1H3 |
InChI Key |
QWRITLJWRWFHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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